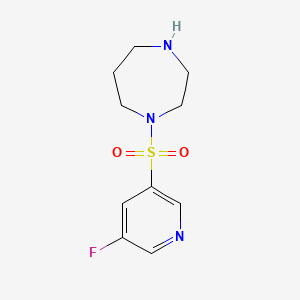
1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluoropyridine ring attached to a diazepane moiety through a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane typically involves the following steps:
Fluorination of Pyridine: The starting material, pyridine, undergoes fluorination to introduce a fluorine atom at the 5-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Sulfonylation: The fluoropyridine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Formation of Diazepane Ring: The sulfonylated fluoropyridine is reacted with a suitable diamine, such as 1,4-diaminobutane, under reflux conditions to form the diazepane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives of the fluoropyridine ring.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for targeting central nervous system disorders.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The sulfonyl group acts as an electron-withdrawing moiety, modulating the compound’s reactivity and stability. The diazepane ring provides structural flexibility, allowing the compound to adopt conformations that facilitate target binding.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoropyridin-3-ylsulfonyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
3-(5-Fluoropyridin-3-yl)-2-oxazolidinone: Contains an oxazolidinone ring instead of a diazepane ring.
5-Fluoropyridine-3-sulfonamide: Similar sulfonyl group but with a sulfonamide moiety.
Uniqueness: 1-(5-Fluoropyridin-3-ylsulfonyl)-1,4-diazepane is unique due to the presence of the diazepane ring, which imparts distinct chemical and biological properties. The combination of the fluoropyridine and diazepane moieties enhances the compound’s versatility in various applications, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2S/c11-9-6-10(8-13-7-9)17(15,16)14-4-1-2-12-3-5-14/h6-8,12H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVVBVJXOHUYEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













